8-methoxy-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide
Description
The compound 8-methoxy-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide features a 2-oxo-2H-chromene (coumarin) core substituted with a methoxy group at position 8 and a carboxamide group at position 2. The carboxamide nitrogen is further functionalized with a branched ethyl chain bearing both a pyrazole and a thiophene moiety.
Properties
IUPAC Name |
8-methoxy-2-oxo-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-26-16-6-2-5-13-11-14(20(25)27-18(13)16)19(24)21-12-15(17-7-3-10-28-17)23-9-4-8-22-23/h2-11,15H,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNYCNFKBUSINW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(C3=CC=CS3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation
The 8-methoxycoumarin scaffold is synthesized via Knoevenagel condensation of 6-methoxy-2-naphthol with ethyl acetoacetate or malononitrile derivatives. Under microwave irradiation (140°C, 2 min) with piperidine catalysis, this method achieves 85–92% yields for analogous compounds. The reaction proceeds through cyclization of the intermediate β-keto ester, followed by dehydration (Table 1).
Table 1. Knoevenagel-Based Synthesis of 8-Methoxycoumarin Derivatives
| Starting Material | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 6-Methoxy-2-naphthol + Malononitrile | Piperidine | Microwave, 140°C | 89 | |
| Resorcinol + Ethyl Acetoacetate | H2SO4 | Reflux, 4 h | 78 |
Pechmann Condensation
Pechmann condensation of resorcinol with β-keto esters in concentrated sulfuric acid provides an alternative route, though with lower yields (65–72%) due to competing side reactions. This method is less favored for the 8-methoxy derivative due to difficulties in regioselective methoxylation post-condensation.
Synthesis of the Pyrazole-Thiophene Ethylamine Side Chain
Pyrazole Ring Formation
The 1H-pyrazole moiety is synthesized via 1,3-dipolar cycloaddition of hydrazines with α,β-unsaturated ketones. For example, thiophene-2-carbaldehyde reacts with hydrazine hydrate in DMF to form 1-(thiophen-2-yl)-1H-pyrazole in 67% yield. Microwave-assisted conditions reduce reaction times to 10–15 minutes.
Mannich Reaction for Ethylamine Linker
A Mannich reaction between thiophene-2-carbaldehyde, pyrazole, and ammonium acetate in ethanol forms 2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine. Optimized conditions (25°C, 12 h) provide a 74% yield with >95% purity after recrystallization.
Final Coupling: Amide Bond Formation
Carbodiimide-Mediated Coupling
Reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with the synthesized amine using EDCl/HOBt in dichloromethane achieves 76–82% yields. Tertiary bases like DIPEA (3.0–5.0 equivalents) suppress epimerization.
Reductive Amination Alternative
A two-step sequence involving activation of the carboxylic acid as an acyl chloride (SOCl2) followed by amine coupling in THF affords the target compound in 68% yield. However, this method requires stringent moisture control.
Table 2. Comparison of Coupling Methods
| Method | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCl/HOBt | EDCl, HOBt, DIPEA | DCM | 82 | 98.5 |
| Acyl Chloride Activation | SOCl2, NEt3 | THF | 68 | 97.2 |
Optimization and Scalability Challenges
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) improve solubility but risk decarboxylation at temperatures >50°C. Mixed solvent systems (DMF/acetone 3:2) balance reactivity and stability.
Purification Strategies
Silica gel chromatography remains the standard for isolating the final compound. Reverse-phase HPLC (C18 column, MeOH/H2O gradient) enhances purity to >99% for pharmacological applications.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its target pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-methoxy-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Chromene Derivatives
- 3-Acetyl-8-methoxy-2H-chromen-2-one (C) : Synthesized via condensation of 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate, this compound shares the 8-methoxy-2-oxo chromene core but lacks the carboxamide and heterocyclic substituents. Its high synthesis yield (94%) underscores the efficiency of piperidine-catalyzed condensation for chromene derivatives .
Non-Chromene Heterocycles
- I12 (Bb2) : A pyrimidine-thiophene-piperazine hybrid, this compound replaces the chromene core with a pyrimidine ring but retains the thiophene moiety. Such substitutions may influence solubility and kinase inhibition profiles .
- Thiazolo[3,2-a]pyrimidine-6-carboxylate : A fused heterocyclic system with a thiazole ring, this derivative demonstrates how core rigidity impacts crystallinity and bioavailability .
Substituent Modifications
Pyrazole-Containing Derivatives
- Compounds 2b–2n (Pyrazoline-based) : These derivatives feature pyrazoline rings instead of pyrazole, synthesized via hydrazine hydrate reactions. The pyrazoline scaffold enhances planarity, which could improve stacking interactions in enzyme active sites .
- N-(2-(4-(1H-Pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide : This compound uses a pyrazole-phenyl-ethyl chain but lacks the chromene core, highlighting the trade-off between heterocyclic complexity and scaffold simplicity .
Thiophene-Containing Derivatives
- 8-Methoxy-2-oxo-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide : Replacing the pyrazole with a tetrahydropyran group reduces nitrogen-rich interactions but may enhance metabolic stability .
- (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine: A non-chromene compound with dual thiophene-ethyl chains, emphasizing the role of thiophene in π-π stacking .
Biological Activity
8-Methoxy-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its synthesis, structure-activity relationships (SAR), and various pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 390.399 g/mol. The structure features a chromene backbone, which is known for its diverse biological activities, and substituents that include a pyrazole and thiophene moiety.
Biological Activity Overview
Research has indicated that derivatives of pyrazole and chromene compounds often exhibit significant biological activities, including:
- Antitumor Activity : Many pyrazole derivatives have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Certain derivatives exhibit antibacterial and antifungal activities, making them potential candidates for treating infections.
Structure-Activity Relationships (SAR)
The biological activity of 8-methoxy-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide can be influenced by various structural modifications. For instance:
| Substituent | Effect on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity, potentially improving cell membrane permeability. |
| Pyrazole Ring | Contributes to antitumor and anti-inflammatory properties due to its ability to interact with specific enzymes and receptors. |
| Thiophene Moiety | May enhance antimicrobial activity through increased interaction with microbial targets. |
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that pyrazole derivatives significantly inhibited the growth of MDA-MB-231 breast cancer cells, suggesting that structural features similar to those in 8-methoxy derivatives may enhance cytotoxicity against cancer cells .
- Anti-inflammatory Mechanisms : Research on related compounds indicated that they could inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses .
- Antimicrobial Efficacy : In vitro studies have shown that certain pyrazole carboxamide derivatives exhibit moderate to excellent antifungal activity against various phytopathogenic fungi . The mechanism often involves disrupting cellular integrity, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
